molecular formula C14H22N2 B1465739 8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane CAS No. 1247220-15-0

8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane

Cat. No.: B1465739
CAS No.: 1247220-15-0
M. Wt: 218.34 g/mol
InChI Key: QLFCBNXUXRVKJV-UHFFFAOYSA-N
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Description

8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane is a complex organic compound featuring a pyrrole ring and a spiro structure. Pyrrole rings are known for their biological activity and are found in many natural products and pharmaceuticals . The spiro structure, which involves two rings sharing a single atom, adds to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane typically involves the Paal–Knorr reaction, where 2,5-hexanedione reacts with primary amines under acidic conditions . The reaction is carried out at elevated temperatures, often around 50°C, with a catalytic amount of sulfuric acid. The process yields pyrrole compounds with high efficiency and minimal by-products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrroles, pyrrolidines, and pyrrolones, each with distinct chemical and biological properties .

Scientific Research Applications

8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane involves its interaction with specific molecular targets. The pyrrole ring can interact with biological macromolecules, altering their function. This interaction can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane stands out due to its spiro structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

8-(2,5-dimethylpyrrol-1-yl)-5-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11-4-5-12(2)16(11)13-6-9-15-14(10-13)7-3-8-14/h4-5,13,15H,3,6-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFCBNXUXRVKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2CCNC3(C2)CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane
Reactant of Route 2
8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane
Reactant of Route 3
8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane
Reactant of Route 4
8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane
Reactant of Route 5
8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane
Reactant of Route 6
8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane

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